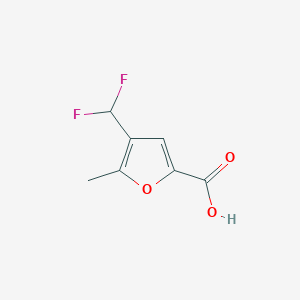
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazinyl-substituted piperidine, and a methanesulfonamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions
-
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of pyrazinyl-substituted piperidine. This step often involves the reaction of pyrazine with piperidine under controlled conditions.
Step 2: Introduction of the chlorophenyl group. This can be achieved through a substitution reaction where a chlorophenyl halide reacts with the pyrazinyl-substituted piperidine.
Step 3: Formation of the methanesulfonamide moiety. This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methanesulfonamide moiety.
Reduction: Reduction reactions can occur at the chlorophenyl group or the pyrazinyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
-
Major Products Formed
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dechlorinated or hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein binding.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Studied for its pharmacokinetics and pharmacodynamics.
-
Industry
- Utilized in the development of new materials and chemical processes.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may target enzymes, receptors, or other proteins involved in biological processes.
- It can act as an inhibitor or modulator of these targets.
-
Pathways Involved
- The compound may influence signaling pathways, metabolic pathways, or gene expression.
- Its effects can lead to changes in cellular function and behavior.
Vergleich Mit ähnlichen Verbindungen
1-(2-chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Compounds with similar structures include other sulfonamides, piperidines, and pyrazines.
- Examples include N-(2-chlorophenyl)-N’-methylmethanesulfonamide and 1-(pyrazin-2-yl)piperidine.
-
Uniqueness
- The combination of the chlorophenyl group, pyrazinyl-substituted piperidine, and methanesulfonamide moiety gives this compound unique chemical and biological properties.
- Its specific reactivity and potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2S/c18-16-4-2-1-3-15(16)13-25(23,24)21-11-14-5-9-22(10-6-14)17-12-19-7-8-20-17/h1-4,7-8,12,14,21H,5-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPLYFROPHVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]pyridine](/img/structure/B3017207.png)
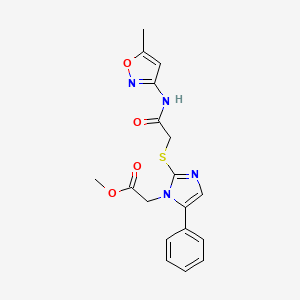

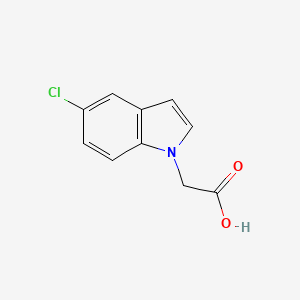
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
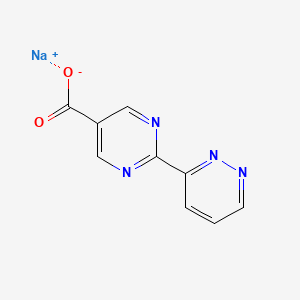
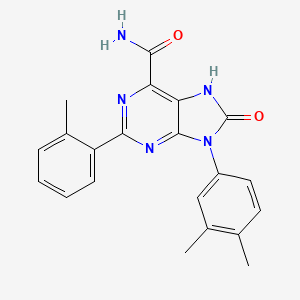
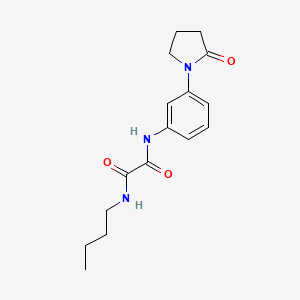
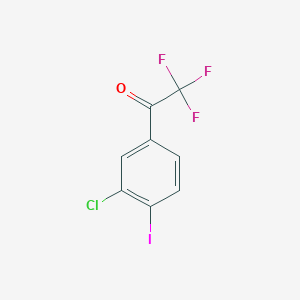
![4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B3017221.png)
